PB-22 5-hydroxyquinoline isomer
CAS No.:
Cat. No.: VC0211311
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H22N2O2 |
---|---|
Molecular Weight | 358.4 |
Standard InChI | InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(17-9-4-5-12-21(17)25)23(26)27-22-13-7-11-20-18(22)10-8-14-24-20/h4-5,7-14,16H,2-3,6,15H2,1H3 |
Standard InChI Key | OSRRQNMXXGSCGK-UHFFFAOYSA-N |
SMILES | O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCC)C4=C3C=CC=C4 |
Introduction
Chemical Properties
Physical and Chemical Characteristics
PB-22 5-hydroxyquinoline isomer possesses specific chemical properties that define its identity and behavior. The compound is identified by its CAS number 1885091-23-5 and has the molecular formula C23H22N2O2 . Its molecular weight is precisely 358.43 g/mol, which influences its pharmacokinetic properties and analytical detection methods .
The canonical SMILES notation for this compound is O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCC)C4=C3C=CC=C4, which represents its chemical structure in a linear text format used for computational chemistry applications . This notation indicates the presence of quinoline and indole ring systems connected through an ester linkage, which is a distinctive feature of this compound class.
Table 1: Chemical Properties of PB-22 5-Hydroxyquinoline Isomer
Property | Value |
---|---|
CAS Number | 1885091-23-5 |
Molecular Formula | C23H22N2O2 |
Molecular Weight | 358.43 g/mol |
Canonical SMILES | O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCC)C4=C3C=CC=C4 |
Parameter | Details |
---|---|
Solubility in DMF | 11 mg/ml |
Solubility in DMF:PBS (pH 7.2) (1:2) | 0.33 mg/ml |
Solubility in DMSO | 10 mg/ml |
Recommended Storage Temperature | -20°C |
Stock Solution Shelf Life at -80°C | Up to 6 months |
Stock Solution Shelf Life at -20°C | Up to 1 month |
Structural Relationships
PB-22 5-hydroxyquinoline isomer is structurally related to several synthetic cannabinoids that have been studied more extensively. The parent compound, PB-22, is a synthetic cannabinoid that differs from JWH 018 by substituting the naphthalene group with 8-hydroxyquinoline . This structural modification alters the compound's interaction with cannabinoid receptors and potentially its pharmacological effects.
A notable related compound is 5F-PB-22, which has been more thoroughly investigated and was temporarily designated as a Schedule I controlled substance in the United States in January 2014 . 5F-PB-22 is described as a quinolinyl carboxylate derivative that differs from earlier synthetic cannabinoids by replacing the naphthalene group with an 8-hydroxyquinoline moiety . Another related compound is 5-fluoro PB-22 5-hydroxyisoquinoline isomer, which represents a further structural variation within this chemical family .
The ester linkage found in quinolinyl carboxylate synthetic cannabinoids like PB-22 5-hydroxyquinoline isomer is a distinctive structural feature that distinguishes them from earlier generations of synthetic cannabinoids, which typically contained a ketone linkage between the indole moiety and other functional groups . This ester bond may influence the compound's metabolic fate and potential toxicity profile.
PB-22 5-hydroxyquinoline isomer is primarily intended for forensic and research purposes . The compound serves as a valuable reference standard in analytical toxicology, enabling the development and validation of detection methods for synthetic cannabinoids in biological samples. This application is particularly important given the challenges associated with detecting novel psychoactive substances in forensic and clinical settings.
Research involving this compound contributes to the broader understanding of structure-activity relationships among synthetic cannabinoids. By comparing the properties and effects of different structural isomers and analogues, researchers can gain insights into how specific molecular features influence receptor binding, potency, and biological activities.
For research applications, PB-22 5-hydroxyquinoline isomer can be prepared in stock solutions at various concentrations. Detailed preparation guidelines suggest specific volumes for achieving desired molarities, as outlined in the table below :
Table 4: Stock Solution Preparation for PB-22 5-Hydroxyquinoline Isomer
Desired Concentration | Volume Required for Different Quantities |
---|---|
1 mg | |
1 mM | 2.7902 mL |
5 mM | 0.5580 mL |
10 mM | 0.2790 mL |
Legal Status and Forensic Significance
From a forensic perspective, PB-22 5-hydroxyquinoline isomer and related compounds represent ongoing challenges for toxicological analysis and legal frameworks attempting to address synthetic cannabinoids. The structural similarities between various synthetic cannabinoids can complicate their identification and legal classification, particularly as new structural variants continue to emerge.
Case reports involving related compounds like 5F-PB-22 highlight the forensic significance of this compound class. These cases typically involve young individuals and present with varied clinical manifestations, including sudden death and acute medical complications such as liver failure . The detection of these compounds in biological samples often requires specialized analytical methods due to their low effective concentrations.
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